5-Fluoro-3-[(tetrahydro-2H-pyran-4-yl)methyl]-1H-indole
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Overview
Description
Synthesis Analysis
The synthesis of compounds similar to “5-Fluoro-3-[(tetrahydro-2H-pyran-4-yl)methyl]-1H-indole” has been reported in the literature . A stereoselective, scalable, and metal-free ring-expansion of monocyclopropanated pyrroles and furans has been developed, leading to value-added highly functionalized tetrahydropyridine and dihydro-2H-pyran derivatives .Scientific Research Applications
Synthetic Methodology
Fluorinated heteroaromatic compounds, including fluorinated indoles, are crucial in the development of new synthetic methodologies. For example, Yuan et al. (2017) reported a transition-metal-free decarboxylative fluorination of electron-rich heteroaromatics, which could be relevant to the synthesis of compounds similar to 5-Fluoro-3-[(tetrahydro-2H-pyran-4-yl)methyl]-1H-indole. This method allows for the effective synthesis of monofluorinated indoles, a category to which the compound may belong, highlighting the importance of fluorination techniques in medicinal chemistry and synthetic organic chemistry (Yuan, Yao, & Tang, 2017).
Medicinal Chemistry
Compounds structurally related to 5-Fluoro-3-[(tetrahydro-2H-pyran-4-yl)methyl]-1H-indole are extensively researched in medicinal chemistry for their potential therapeutic applications. For instance, Wang et al. (2016) synthesized a series of indolyl substituted tetrahydropyrano[4,3-c]pyrazole derivatives via a domino method and evaluated their in vitro antitumor activity. Such studies indicate the potential of fluorinated indoles and their derivatives in the development of new anticancer agents, suggesting that 5-Fluoro-3-[(tetrahydro-2H-pyran-4-yl)methyl]-1H-indole could have similar applications in drug discovery (Wang et al., 2016).
Future Directions
Future research could focus on the synthesis, characterization, and application of “5-Fluoro-3-[(tetrahydro-2H-pyran-4-yl)methyl]-1H-indole”. Given the biological relevance of compounds containing a tetrahydropyran ring system, this compound could potentially have interesting applications in medicinal chemistry .
properties
IUPAC Name |
5-fluoro-3-(oxan-4-ylmethyl)-1H-indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FNO/c15-12-1-2-14-13(8-12)11(9-16-14)7-10-3-5-17-6-4-10/h1-2,8-10,16H,3-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZJKPVIKQHODTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CC2=CNC3=C2C=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-3-[(tetrahydro-2H-pyran-4-yl)methyl]-1H-indole |
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